molecular formula C10H20O2 B8405550 9-methoxynonanal

9-methoxynonanal

Cat. No.: B8405550
M. Wt: 172.26 g/mol
InChI Key: MXBRUXICXRNFPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Methoxynonanal (CAS: 58257-19-5) is an aliphatic aldehyde featuring a methoxy (-OCH₃) substituent at the ninth carbon position. The molecular formula is inferred as C₁₀H₂₀O₂, with a molecular weight of approximately 172.26 g/mol. The methoxy group introduces steric and electronic effects that differentiate it from analogous aldehydes, influencing its reactivity and physicochemical properties .

Properties

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

9-methoxynonanal

InChI

InChI=1S/C10H20O2/c1-12-10-8-6-4-2-3-5-7-9-11/h9H,2-8,10H2,1H3

InChI Key

MXBRUXICXRNFPC-UHFFFAOYSA-N

Canonical SMILES

COCCCCCCCCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methoxynonanal typically involves the methoxylation of nonanal. One common method is the reaction of nonanal with methanol in the presence of an acid catalyst. The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common in these processes.

Chemical Reactions Analysis

Types of Reactions

9-methoxynonanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 9-Methoxy-nonanoic acid.

    Reduction: Reduction of this compound can yield 9-Methoxy-nonanol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the replacement of the methoxy group.

Major Products

    Oxidation: 9-Methoxy-nonanoic acid.

    Reduction: 9-Methoxy-nonanol.

    Substitution: Various substituted nonanal derivatives, depending on the substituent introduced.

Scientific Research Applications

9-methoxynonanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: It serves as a model compound in studies of aldehyde metabolism and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of 9-methoxynonanal involves its interaction with various molecular targets. In biological systems, it can act as a substrate for aldehyde dehydrogenase enzymes, leading to its oxidation to 9-Methoxy-nonanoic acid. This process is crucial in the metabolism of aldehydes and their detoxification.

Comparison with Similar Compounds

9-Hydroxynonanal (CAS: 22054-15-5)

Key Differences :

  • Functional Group: 9-Hydroxynonanal replaces the methoxy group with a hydroxyl (-OH) group at the ninth carbon.
  • Polarity and Reactivity: The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents. In contrast, the methoxy group in 9-methoxynonanal reduces polarity but improves stability against oxidation .
  • Applications: 9-Hydroxynonanal is studied in fragrance-controlled release systems and fungal metabolite pathways, where its hydroxyl group participates in enzymatic oxidation reactions .

Research Findings :

  • A 2025 study highlighted 9-hydroxynonanal’s role in photo-induced fragrance delivery systems, where its reactivity under UV light enables controlled release .
  • Fungal studies demonstrate its incorporation into polyacetylene metabolites, suggesting biosynthetic versatility .

9-Methoxy-9-oxononanoic Acid (NP0194464)

Key Differences :

  • Functional Groups : This compound features a methoxy group, a ketone (-C=O), and a carboxylic acid (-COOH) at the ninth carbon.
  • Reactivity: The carboxylic acid group renders it acidic (pKa ~4-5), while this compound’s aldehyde group is electrophilic, favoring nucleophilic additions (e.g., Grignard reactions).

Research Findings :

  • The Wishart Lab (2021) identified 9-methoxy-9-oxononanoic acid in microbial metabolite screenings, noting its structural similarity to lipid oxidation products .

Methoxycinnamate Derivatives

Structural Context :

  • These compounds are widely used in sunscreens due to their UV-absorbing properties .
  • Contrast with this compound: The aromatic vs. aliphatic backbone and ester functional group result in divergent applications, emphasizing the role of molecular architecture in defining utility .

Data Table: Comparative Analysis

Compound CAS Number Molecular Formula Functional Groups Molecular Weight (g/mol) Key Applications/Findings
This compound 58257-19-5 C₁₀H₂₀O₂ Aldehyde, Methoxy 172.26 Potential synthesis intermediate (inferred)
9-Hydroxynonanal 22054-15-5 C₉H₁₈O₂ Aldehyde, Hydroxyl 158.24 Fragrance delivery, fungal metabolites
9-Methoxy-9-oxononanoic acid NP0194464 C₁₀H₁₈O₄ Carboxylic acid, Methoxy, Ketone 202.25 Microbial natural product
Methoxycinnamates Varies Varies Aromatic ester, Methoxy Varies UV filters in cosmetics

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